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Introduction to Derazantinib and Its Clinical
Significance

Derazantinib is an orally bioavailable, ATP-competitive small molecule kinase inhibitor with potent pan-

FGFR (fibroblast growth factor receptor) activity, specifically targeting FGFR1-3 kinases with additional

activity against other kinases including CSF1R, VEGFR2, RET, DDR2, and KIT. The FGFR signaling

pathway plays a critical role in cellular proliferation, differentiation, and survival, and its dysregulation

through genetic aberrations is implicated in various cancers. Derazantinib's unique kinase inhibition profile,

particularly its dual targeting of FGFR and CSF1R, provides a rational basis for potential combination

strategies with immune checkpoint inhibitors by modulating the tumor microenvironment. The clinical

development of derazantinib has focused primarily on malignancies with documented FGFR pathway

alterations, particularly intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma (UC), representing

a paradigm of precision oncology approaches in solid tumor management.

The therapeutic rationale for derazantinib derives from the frequency of FGFR genetic aberrations in

specific cancer types. In iCCA, FGFR2 fusions occur in approximately 10-16% of cases, while in urothelial

carcinoma, FGFR1-3 alterations are present in 15-20% of patients. These genetic alterations serve as both

predictive biomarkers for patient selection and key therapeutic targets. The clinical development program
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for derazantinib (FIDES-01 and FIDES-02 trials) has systematically evaluated its efficacy across different

tumor types and genetic backgrounds, providing comprehensive data on standard clinical endpoints

including objective response rate (ORR), progression-free survival (PFS), and overall survival (OS), which

form the basis of this application note.

Comprehensive Clinical Efficacy Data

Efficacy Across Tumor Types and Genetic Backgrounds

Derazantinib has demonstrated differential clinical efficacy across tumor types and genetic backgrounds,

with particularly promising activity in FGFR2-driven iCCA. The pooled analysis of clinical trials reveals

that the agent achieves its most substantial clinical benefit in this molecularly defined population, with more

modest activity in urothelial carcinoma despite similar FGFR genetic alterations. This differential efficacy

highlights the context-dependent nature of FGFR inhibition and underscores the importance of tumor-

specific microenvironmental factors in determining treatment response. The table below summarizes the key

efficacy endpoints across registered clinical trials of derazantinib.

Table 1: Comprehensive Efficacy Endpoints of Derazantinib Across Clinical Trials

Trial Identifier
Tumor
Type

Patient
Population

ORR DCR
Median
PFS

Median
OS

NCT01752920 [1] iCCA FGFR2 fusion-
positive (n=29)

20.7% 82.8% 5.7
months

Not
reached

FIDES-01 (Cohort 1)
[2]

iCCA FGFR2 fusion-
positive (n=103)

24% 72.8% 6.6
months

Not
reported

FIDES-02
(Substudies 1/5) [3]

[4]

mUC FGFR1-3 GA
(n=49)

8.2% 28.6% 0.3-8.8
months

0.3-21.4
months

FIDES-02 (Substudy

4) [4]

mUC FGFR inhibitor-

resistant (n=7)

14.3% Not

reported

Not

reported

Not

reported
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In intrahepatic cholangiocarcinoma with FGFR2 fusions, derazantinib consistently demonstrated

clinically meaningful efficacy across multiple trials. The phase 1/2 study (NCT01752920) showed an

objective response rate of 20.7% with all responses being partial responses, while the larger FIDES-01

cohort 1 confirmed these findings with an ORR of 24% [2] [1]. The disease control rate in these patients

was notably high at 82.8% and 72.8% respectively, indicating that the majority of patients derived clinical

benefit from treatment [1] [2]. The median progression-free survival ranged from 5.7 to 6.6 months, which

is clinically significant in a population that had progressed after at least one prior line of systemic therapy [1]

[2].

In contrast, derazantinib demonstrated more limited efficacy in metastatic urothelial carcinoma (mUC)

with FGFR1-3 genetic aberrations. The combined analysis from FIDES-02 substudies 1 and 5 (n=49)

revealed an ORR of only 8.2% (4 partial responses) and a DCR of 28.6% [3] [4]. The PFS ranged widely

from 0.3 to 8.8 months, and OS ranged from 0.3 to 21.4 months, indicating substantial heterogeneity in

treatment response [3]. Interestingly, all responding patients in the UC trials harbored either FGFR3 S249C

mutations or FGFR3-TACC3 fusions, suggesting potential molecular determinants of response that warrant

further investigation [3]. The median duration of response in UC was 6.9 months, with the longest time on

treatment reaching 18 months, demonstrating that a subset of patients derived sustained clinical benefit [3].

Analysis of Response Heterogeneity

The heterogeneity in treatment response to derazantinib across different tumor types highlights several

important aspects of targeted therapy development. In iCCA, FGFR2 fusions represent clonal driver events

that appear early in oncogenesis, resulting in FGFR pathway dependency that can be therapeutically

exploited [1]. In urothelial carcinoma, the more complex genomic landscape with numerous concurrent

alterations may create bypass signaling mechanisms that reduce dependence on FGFR signaling alone.

Additionally, the histologic context and tumor microenvironment differences between these malignancies

may influence drug exposure, tumor heterogeneity, and ultimately clinical response.

Table 2: Efficacy Based FGFR Alteration Type in Urothelial Carcinoma
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FGFR Alteration
Type

Patient
Population

ORR Response Characteristics

FGFR3 S249C

mutation

mUC

(Substudies 1/5)

Not

specified

All 4 responders in combined analysis had this

mutation or FGFR3-TACC3 fusion [3]

FGFR3-TACC3

fusion

mUC

(Substudies 1/5)

Not

specified

All 4 responders in combined analysis had this

fusion or FGFR3 S249C mutation [3]

Other FGFR1-3

GA

mUC

(Substudies 1/5)

0% No responses observed in patients with other

FGFR alterations [3]

The limited efficacy in UC may also relate to the heavily pretreated population, with 75.5% having

received ≥2 prior treatment lines and 77.6% previously treated with immune checkpoint inhibitors [3]. Prior

therapies may select for resistant clones or induce genomic evolution that reduces dependence on FGFR

signaling. Furthermore, the structural biology of different FGFR alterations may influence derazantinib

binding affinity and inhibitory capacity, potentially explaining the concentration of responses in specific

molecular subgroups.

Experimental Design and Methodological Protocols

Clinical Trial Designs and Patient Selection

The clinical development of derazantinib has followed a methodical approach with trials specifically

designed to evaluate its activity in molecularly defined populations. The key trials implemented careful

patient selection criteria and standardized treatment protocols to ensure reliable assessment of efficacy

endpoints. The FIDES-01 (NCT03230318) and FIDES-02 (NCT04045613) trials represent the pivotal

studies that generated the majority of clinical data for derazantinib [2] [3].

The FIDES-01 trial is a pivotal, open-label, single-arm phase 2 study evaluating derazantinib in patients

with inoperable or advanced iCCA whose tumors harbor FGFR2 gene fusions, mutations, or amplifications

[5]. Key eligibility criteria include histologically confirmed locally advanced, inoperable, or metastatic

iCCA; confirmed FGFR2 status; receipt of at least one prior regimen of systemic therapy with documented
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radiographic progression; measurable disease by RECIST 1.1; ECOG performance status ≤1; and adequate

organ function [5]. Patients receive derazantinib 300 mg orally once daily in continuous 28-day cycles until

disease progression, unacceptable toxicity, investigator's decision, or consent withdrawal [5]. The study

includes two cohorts: one for patients with FGFR2 gene fusions and another for those with FGFR2 mutations

or amplifications [6].

The FIDES-02 trial employs a more complex multicenter, open-label design with five substudies evaluating

derazantinib as monotherapy and in combination with atezolizumab in patients with metastatic UC and

FGFR1-3 genetic aberrations [4]. Substudies 1 and 5 evaluated derazantinib monotherapy (300 mg QD and

200 mg BID respectively) in patients with mUC with FGFR1-3 GAs who progressed on at least one standard

chemotherapy and/or ICI [4]. Substudy 3 investigated derazantinib 200 mg BID plus atezolizumab 1200 mg

every 3 weeks in first-line cisplatin-ineligible mUC harboring FGFR1-3 GAs [4]. Substudy 4 enrolled FGFR

inhibitor-resistant mUC patients who received derazantinib 300 mg QD monotherapy or combination with

atezolizumab [4].

Biomarker Assessment and Response Evaluation Methodologies

Molecular screening for FGFR genetic alterations employed multiple diagnostic approaches. In FIDES-01,

FGFR2 fusions were centrally confirmed by FISH, while FGFR2 mutations and amplifications were

identified by next-generation sequencing (NGS) testing performed or commissioned by the study centers [5].

The FIDES-02 trial utilized both local and central NGS testing of tumor tissue DNA and/or RNA or plasma

cfDNA to identify FGFR1-3 genetic aberrations [4]. This comprehensive approach to patient stratification

ensured enrichment for populations most likely to benefit from derazantinib therapy.

Tumor response assessment followed standardized protocols across trials. Radiologic evaluations using

computed tomography (CT) or magnetic resonance imaging (MRI) were conducted at baseline and every 8

weeks thereafter according to RECIST version 1.1 [1] [4]. In FIDES-01, independent local radiologists

assessed response, while FIDES-02 implemented blinded independent central review (BICR) for objective

response determination [4] [5]. The primary efficacy endpoint in both trials was objective response rate

(complete response + partial response), with key secondary endpoints including disease control rate (DCR),

duration of response (DoR), progression-free survival (PFS), and overall survival (OS) [4] [1]. Safety

assessments included continuous monitoring of adverse events, vital signs, hematologic parameters, and

clinical biochemistry values, with AEs graded using CTCAE criteria [1].
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Figure 1: Derazantinib Clinical Trial Workflow - This diagram illustrates the comprehensive patient

pathway from molecular screening through treatment assignment and efficacy assessment in derazantinib

clinical trials.

Safety and Tolerability Profile

Adverse Event Spectrum and Management

Derazantinib demonstrates a predictable and generally manageable safety profile consistent with the known

class effects of FGFR inhibitors. The most frequent treatment-emergent adverse events across clinical trials

were hyperphosphatemia (75.9% in the phase 1/2 iCCA study), asthenia/fatigue (69.0%), increased liver

enzymes (40.8% transaminase increase in UC trials), nausea (38.8%), and decreased appetite (30.6%) [1]

[3]. The incidence of grade ≥3 adverse events was 27.6% in the iCCA trial, indicating acceptable tolerability

in the target population [1].

Notably, derazantinib appears associated with lower frequencies of certain FGFR inhibitor-class toxicities

compared to other agents in this class. Specifically, retinal events (12.2%), nail toxicities (6.1%), stomatitis

(4.1%), and palmar-plantar erythrodysesthesia (PPE) (0%) were infrequently reported in the FIDES-02 UC

trial [3]. This potentially improved toxicity profile may reflect derazantinib's unique kinase inhibition

spectrum and could potentially allow for longer treatment duration and improved quality of life.

Table 3: Common Treatment-Emergent Adverse Events Associated with Derazantinib

Adverse Event
All Grades
Incidence

Grade ≥3
Incidence

Management Strategies

Hyperphosphatemia 75.9% [1] Not specified Phosphate binders, dietary

modifications [1]

Asthenia/Fatigue 69.0% [1] Not specified Supportive care, dose modification if

severe
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Adverse Event
All Grades
Incidence

Grade ≥3
Incidence

Management Strategies

Transaminase

Increased

40.8% [3] Not specified Regular monitoring, dose

interruption/reduction

Nausea 38.8% [3] Not specified Anti-emetics, taking with food

Decreased Appetite 30.6% [3] Not specified Nutritional support, appetite
stimulants

Eye Toxicity 41.4% [1] Not specified Regular ophthalmologic assessment

Dry Mouth Not specified [2] Not specified Saliva substitutes, sugar-free gum

Dysgeusia Not specified [2] Not specified Dietary modifications, oral hygiene

Dose Optimization and Modification Strategies

Dose optimization has been an important aspect of derazantinib's clinical development. The recommended

phase 2 dose was established as 300 mg once daily based on cumulative safety data showing a dose-

dependent increase in toxicity at higher dose levels [1]. The FIDES-02 trial explored both once-daily (300

mg QD) and twice-daily (200 mg BID) regimens, finding similar safety and efficacy profiles between the

two schedules [3]. This flexibility in dosing allows for potential individualization based on patient tolerance

and pharmacokinetic considerations.

Protocol-specified dose modification guidelines included interruption until resolution of toxicity, with a

maximum of two dose reductions permitted (to lower dose levels of 200 or 100 mg QD) according to the

grade of toxicity [1]. The management of hyperphosphatemia, a known pharmacodynamic marker of FGFR

inhibition, followed specific protocols with grading based on multiples of the upper limit of normal (ULN)

and appropriate interventions including phosphate binders for significant elevations [1]. Regular

ophthalmologic examination was recommended to monitor for corneal and retinal disorders potentially

associated with FGFR inhibition [5].
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Mechanism of Action and Pathway Analysis

Derazantinib exerts its antitumor effects primarily through potent inhibition of the FGFR signaling pathway,

particularly FGFR1, FGFR2, and FGFR3 kinases. The FGFR pathway plays a fundamental role in regulating

cellular processes including proliferation, differentiation, survival, and angiogenesis. In cancers with FGFR

genetic alterations, this pathway becomes constitutively activated, driving tumor growth and survival.

Derazantinib functions as an ATP-competitive inhibitor that binds to the kinase domain of FGFR

receptors, blocking downstream signal transduction through key pathways including MAPK, PI3K-AKT, and

STAT [1] [6].

Beyond its primary activity against FGFR1-3, derazantinib inhibits several other kinases with potential

therapeutic implications. Its activity against CSF1R (colony stimulating factor 1 receptor) may modulate the

tumor microenvironment by affecting tumor-associated macrophages, potentially reversing

immunosuppressive conditions and providing a rationale for combination with immune checkpoint inhibitors

[4] [6]. Additional targets including VEGFR2, RET, DDR2, and KIT may contribute to both efficacy and

toxicity profiles, though their clinical relevance at therapeutic concentrations remains to be fully elucidated

[6]. The multi-kinase inhibition profile of derazantinib represents both a potential therapeutic advantage and

a challenge for toxicity management.
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Figure 2: Derazantinib Mechanism of Action and Signaling Pathway Inhibition - This diagram illustrates

derazantinib's primary mechanism through FGFR inhibition and additional therapeutic targets that

contribute to its efficacy profile.

The biochemical potency of derazantinib against FGFR kinases has been demonstrated in preclinical

models, where it inhibited tumor growth in FGFR2-driven xenograft models [1]. In clinical studies,

derazantinib treatment resulted in rapid increases in serum phosphate levels, serving as a

pharmacodynamic marker of FGFR pathway inhibition [1]. Additional pharmacodynamic effects included

alterations in FGF19, FGF21, and FGF23 levels, further confirming target engagement [1]. The relationship

between these pharmacodynamic markers and clinical efficacy endpoints continues to be explored as a

potential tool for optimizing dosing strategies.

Conclusion and Future Directions
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Derazantinib represents a clinically active therapeutic option for patients with advanced intrahepatic

cholangiocarcinoma harboring FGFR2 fusions, demonstrating consistent efficacy across multiple trials with

objective response rates of approximately 20-24% and disease control rates exceeding 70%. The agent shows

a manageable safety profile with lower rates of certain class-effect toxicities compared to other FGFR

inhibitors. However, its more limited efficacy in urothelial carcinoma with FGFR alterations highlights the

context-dependent nature of targeted therapies and underscores the need for better understanding of

resistance mechanisms.

The future clinical development of derazantinib should focus on several key areas. Combination strategies

with other targeted agents or immunotherapies represent a promising direction, particularly given

derazantinib's CSF1R inhibitory activity that may modulate the tumor microenvironment. The ongoing

evaluation of derazantinib in molecularly defined subsets of various malignancies may identify additional

responsive populations. Further refinement of dosing schedules and improved management of class-effect

toxicities may enhance the therapeutic index. Finally, the development of predictive biomarkers beyond

FGFR alterations may help identify patients most likely to derive significant benefit from derazantinib

treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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